molecular formula C7H13N3O2 B8701595 3-(5-Amino-1,3,4-oxadiazol-2-yl)pentan-3-ol

3-(5-Amino-1,3,4-oxadiazol-2-yl)pentan-3-ol

Cat. No. B8701595
M. Wt: 171.20 g/mol
InChI Key: NFFBOBFISMLEJM-UHFFFAOYSA-N
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Patent
US07553973B2

Procedure details

A mixture of methyl 2-ethyl-2-hydroxybutanoate (19.7 g, 134.7 mol) and hydrazine hydrate (14 mL) was heated to 130° C. for 4 h. The mixture was cooled to rt and excess reagent removed under vacuum to yield of the hydrazide. To this hydrazide and KHCO3 (13.8 g, 138 mmol) in 150 mL of water was added portionwise BrCN (13.8 g, 131 mmol). After 90 min of stirring, the white solid was filtered, washed with ether and dried to yield the title compound. 1H NMR (400 MHz, acetone-d6): δ 6.20 (bs, 2H), 4.25 (s, 1H), 1.85 (m, 4H), 0.88 (t, 6H).
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
[Compound]
Name
hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
KHCO3
Quantity
13.8 g
Type
reactant
Reaction Step Two
Name
Quantity
13.8 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([OH:10])([CH2:8][CH3:9])[C:4](OC)=O)[CH3:2].[OH2:11].[NH2:12][NH2:13].Br[C:15]#[N:16]>O>[NH2:16][C:15]1[O:11][C:4]([C:3]([OH:10])([CH2:8][CH3:9])[CH2:1][CH3:2])=[N:13][N:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
19.7 g
Type
reactant
Smiles
C(C)C(C(=O)OC)(CC)O
Name
Quantity
14 mL
Type
reactant
Smiles
O.NN
Step Two
Name
hydrazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
KHCO3
Quantity
13.8 g
Type
reactant
Smiles
Name
Quantity
13.8 g
Type
reactant
Smiles
BrC#N
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
After 90 min of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to rt
CUSTOM
Type
CUSTOM
Details
excess reagent removed under vacuum to yield of the hydrazide
FILTRATION
Type
FILTRATION
Details
the white solid was filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
NC1=NN=C(O1)C(CC)(CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.